molecular formula C12H12ClFN2S B3084316 1-(3-Chloro-4-fluorophenyl)-4,4-dimethyl-1,4-dihydropyrimidine-2-thiol CAS No. 1142212-21-2

1-(3-Chloro-4-fluorophenyl)-4,4-dimethyl-1,4-dihydropyrimidine-2-thiol

Cat. No. B3084316
CAS RN: 1142212-21-2
M. Wt: 270.75 g/mol
InChI Key: OOAKJYYFSJVUJJ-UHFFFAOYSA-N
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Description

The compound “1-(3-Chloro-4-fluorophenyl)thiourea” is a chemical with the empirical formula C7H6ClFN2S and a molecular weight of 204.65 . It is used in laboratory settings .


Molecular Structure Analysis

The molecular structure of a related compound, “1-(3-chloro-4-fluorophenyl)thiourea”, has been investigated experimentally .

Scientific Research Applications

Structural Characterization and Molecular Interactions

  • Molecular Conformation and Interactions : Studies on similar dihydropyrimidine derivatives have detailed their molecular conformations, showing flattened boat or sofa conformations that facilitate specific intermolecular interactions. These interactions are crucial for forming dimers or more complex supramolecular structures through hydrogen bonding, which can influence the compound's stability and reactivity (Kadir et al., 2016).

  • Crystal Packing and Weak Interactions : The role of fluorine atoms in weak interactions within the crystal structure of related compounds is another area of interest. Fluorine's presence affects the self-assembly of compounds, impacting their crystal packing and potentially their chemical reactivity and biological activity (Shashi et al., 2020).

Synthetic Applications

  • Synthesis of Hypervalent Iodine Reagents : Research on expanding the scope of hypervalent iodine reagents for perfluoroalkylation, utilizing structural analogs of dihydropyrimidine, demonstrates the utility of these compounds in synthetic chemistry. They are valuable in creating electrophilic fluoroalkylation agents for various substrates, indicating potential applications in material science and chemical synthesis (Matoušek et al., 2016).

  • Fluorescent Probes and Mechanofluorochromism : The development of fluorescent probes for selective discrimination of thiophenols over aliphatic thiols showcases the chemical versatility of dihydropyrimidine derivatives. These compounds can form the basis of highly sensitive and selective detection techniques, crucial in environmental and biological sciences (Wang et al., 2012).

Potential Biological Applications

  • Antimicrobial and Antioxidant Potential : Some dihydropyrimidine derivatives have been synthesized and evaluated for their antimicrobial activities against various bacterial strains. Their significant inhibitory action suggests potential for developing new antimicrobial agents. Additionally, their antioxidant potential has been assessed, revealing compounds with profound antioxidant activities, further indicating their utility in pharmaceutical applications (Kumar et al., 2011).

Safety and Hazards

The safety data sheet for a related compound, “3-Chloro-4-fluorophenyl isocyanate”, indicates that it is harmful if swallowed, in contact with skin, or if inhaled. It is recommended to avoid dust formation, breathing mist, gas, or vapors, and to avoid contact with skin and eyes .

Future Directions

The 3-chloro-4-fluorophenyl motif has been leveraged to identify inhibitors of tyrosinase from Agaricus bisporus, suggesting potential applications in pharmaceutical and cosmetic industries .

properties

IUPAC Name

3-(3-chloro-4-fluorophenyl)-6,6-dimethyl-1H-pyrimidine-2-thione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClFN2S/c1-12(2)5-6-16(11(17)15-12)8-3-4-10(14)9(13)7-8/h3-7H,1-2H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOAKJYYFSJVUJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C=CN(C(=S)N1)C2=CC(=C(C=C2)F)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClFN2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Chloro-4-fluorophenyl)-4,4-dimethyl-1,4-dihydropyrimidine-2-thiol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3-Chloro-4-fluorophenyl)-4,4-dimethyl-1,4-dihydropyrimidine-2-thiol
Reactant of Route 2
1-(3-Chloro-4-fluorophenyl)-4,4-dimethyl-1,4-dihydropyrimidine-2-thiol
Reactant of Route 3
1-(3-Chloro-4-fluorophenyl)-4,4-dimethyl-1,4-dihydropyrimidine-2-thiol
Reactant of Route 4
1-(3-Chloro-4-fluorophenyl)-4,4-dimethyl-1,4-dihydropyrimidine-2-thiol
Reactant of Route 5
1-(3-Chloro-4-fluorophenyl)-4,4-dimethyl-1,4-dihydropyrimidine-2-thiol
Reactant of Route 6
1-(3-Chloro-4-fluorophenyl)-4,4-dimethyl-1,4-dihydropyrimidine-2-thiol

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